molecular formula C22H21N5O3 B10864909 2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether

2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether

Cat. No.: B10864909
M. Wt: 403.4 g/mol
InChI Key: RENSFTGJTRXHEH-UHFFFAOYSA-N
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Description

2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by the introduction of the furylmethyl and dimethyl groups. The final step involves the attachment of the methoxyphenyl methyl ether moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrimidine core or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furyl aldehyde or furyl carboxylic acid.

Scientific Research Applications

2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furylmethyl and dimethyl groups, along with the methoxyphenyl methyl ether moiety, contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-4-[(2-methoxyphenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H21N5O3/c1-14-15(2)26(11-16-7-6-10-29-16)21-20(14)22-24-19(25-27(22)13-23-21)12-30-18-9-5-4-8-17(18)28-3/h4-10,13H,11-12H2,1-3H3

InChI Key

RENSFTGJTRXHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=CC=C4OC)CC5=CC=CO5)C

Origin of Product

United States

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